ES-Asa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

146623-27-0 |

|---|---|

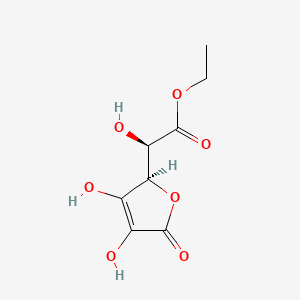

Molecular Formula |

C8H10O7 |

Molecular Weight |

218.161 |

IUPAC Name |

ethyl (2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetate |

InChI |

InChI=1S/C8H10O7/c1-2-14-7(12)5(11)6-3(9)4(10)8(13)15-6/h5-6,9-11H,2H2,1H3/t5-,6+/m1/s1 |

InChI Key |

OXFYSKSQJRMLKU-RITPCOANSA-N |

SMILES |

CCOC(=O)C(C1C(=C(C(=O)O1)O)O)O |

Synonyms |

hex-2-enaro-1,4-lactone ethyl ester |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Acetylsalicylic Acid: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the pharmacological effects of acetylsalicylic acid (aspirin). It delves into its primary mode of action, the irreversible inhibition of cyclooxygenase (COX) enzymes, and explores its influence on other critical signaling pathways. This document is intended to be a valuable resource, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Primary Mechanism of Action: Irreversible Inhibition of Cyclooxygenase (COX)

The most well-established mechanism of action of acetylsalicylic acid is the irreversible acetylation of cyclooxygenase (COX) enzymes, which exist in two primary isoforms, COX-1 and COX-2.[1][2][3] This covalent modification is central to aspirin's anti-inflammatory, analgesic, antipyretic, and antiplatelet effects.[4]

Acetylsalicylic acid acts as an acetylating agent, transferring its acetyl group to a serine residue within the active site of the COX enzymes.[1][2] This acetylation of Serine 530 in COX-1 and Serine 516 in COX-2 physically obstructs the binding of the natural substrate, arachidonic acid, to the enzyme's catalytic site, thereby preventing the synthesis of prostaglandins (B1171923) and thromboxanes.[5][6] The inhibition of COX-1 is significantly more potent than that of COX-2.[1][5]

The irreversible nature of this inhibition is particularly significant in anucleated cells like platelets.[3] Since platelets lack the machinery for de novo protein synthesis, the inhibition of COX-1 persists for the entire lifespan of the platelet, which is approximately 7 to 10 days.[3][7] This prolonged effect is the basis for the low-dose aspirin (B1665792) regimen used for cardiovascular disease prevention.

Differential Inhibition of COX-1 and COX-2

Aspirin exhibits a notable selectivity for COX-1 over COX-2.[3][8] Low doses of aspirin (75-100 mg daily) are sufficient to achieve near-complete inhibition of platelet COX-1, leading to a profound reduction in the production of thromboxane (B8750289) A2 (TXA2), a potent platelet aggregator and vasoconstrictor.[7] Higher doses are required to inhibit COX-2, which is typically induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[2]

Aspirin-Triggered Lipoxins

An interesting consequence of COX-2 acetylation by aspirin is the modification of its enzymatic activity. Instead of being completely inactivated, acetylated COX-2 gains the ability to produce 15-epi-lipoxins, also known as aspirin-triggered lipoxins (ATLs). These lipid mediators have potent anti-inflammatory properties and contribute to the resolution of inflammation.

Modulation of the NF-κB Signaling Pathway

Beyond its effects on the COX pathway, acetylsalicylic acid and its primary metabolite, salicylic (B10762653) acid, have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.

The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[9] This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate gene transcription.[9] Studies have suggested that aspirin can interfere with this pathway, although the precise mechanisms are still under investigation and may be context-dependent.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of acetylsalicylic acid with its primary targets and its pharmacokinetic profile.

Table 1: Inhibitory Potency of Acetylsalicylic Acid against COX Isoforms

| Compound | Target | IC50 (µM) |

| Acetylsalicylic Acid | COX-1 | 1.3 ± 0.5[10] |

| 3.5[8] | ||

| 3.57[5] | ||

| Acetylsalicylic Acid | COX-2 | ~60[11] |

| 29.3[5] | ||

| ~30[8] |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Pharmacokinetic Parameters of Acetylsalicylic Acid and Salicylic Acid

| Parameter | Acetylsalicylic Acid | Salicylic Acid | Reference |

| Cmax (mg/L) | 0.41 ± 0.24 (mini-tablet) | 5.03 ± 0.97 (mini-tablet) | [12] |

| 0.50 ± 0.20 (powder) | 4.80 ± 0.79 (powder) | [12] | |

| 54.25 (IV, 500 mg) | - | [13] | |

| 4.84 (oral, 500 mg) | - | [13] | |

| AUC0–12 (mg-h/L) | 0.61 ± 0.36 (mini-tablet) | 18.9 ± 4.59 (mini-tablet) | [12] |

| 0.71 ± 0.27 (powder) | 18.0 ± 3.03 (powder) | [12] | |

| AUC0–∞ (mg · hour/L) | 10.31 (IV, 500 mg) | - | [13] |

| 5.12 (oral, 500 mg) | - | [13] | |

| Tmax (hours) | 0.017 (IV) | - | [13] |

| 0.500 (oral) | - | [13] | |

| Half-life (t1/2) | 13–19 min | 3.5–4.5 hr | [14] |

IV: Intravenous

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of acetylsalicylic acid.

Determination of COX-1 and COX-2 Inhibition (Fluorometric Assay)

This protocol outlines a common method for determining the in vitro efficacy of inhibitory compounds against COX-1 and COX-2.[11]

Materials:

-

COX-1 or COX-2 enzyme (human recombinant)

-

Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic Acid (substrate)

-

Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine (B49719) - ADHP)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Fluorometer

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzyme, heme, arachidonic acid, and the fluorometric probe in the reaction buffer at the desired concentrations.[11]

-

Assay Setup: In a 96-well plate, add the following to individual wells:

-

150 µL of Assay Buffer

-

10 µL of Heme

-

10 µL of ADHP

-

10 µL of the test inhibitor at various concentrations (or DMSO for control)[11]

-

-

Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme solution to each well.[11]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to each well.[11]

-

Measurement: Immediately place the plate in a fluorometer and measure the fluorescence in kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[11]

-

Data Analysis: The rate of fluorescence increase is proportional to the COX activity. The IC50 value for each inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.[11]

Platelet Aggregation Assay (Light Transmission Aggregometry)

Light transmission aggregometry (LTA) is the gold standard for assessing platelet function.[15][16]

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate

-

Platelet agonists (e.g., ADP, arachidonic acid, collagen, ristocetin)

-

Centrifuge

-

Platelet aggregometer

-

Cuvettes with stir bars

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Assay Procedure:

-

Adjust the aggregometer baseline to 0% light transmission with PRP and 100% with PPP.[18]

-

Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.[17]

-

Add a platelet agonist to the PRP to induce aggregation.[18]

-

Record the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.[17]

-

To test the effect of an inhibitor like aspirin, pre-incubate the PRP with the compound before adding the agonist.

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

EMSA is used to detect the binding of proteins, such as NF-κB, to specific DNA sequences.[9][19]

Materials:

-

Nuclear extracts from cells treated with or without aspirin and a stimulating agent (e.g., TNF-α)

-

Labeled DNA probe containing the NF-κB consensus binding site

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT)

-

Poly(dI-dC) (non-specific competitor DNA)

-

Loading dye

-

Non-denaturing polyacrylamide gel

-

Electrophoresis apparatus and power supply

-

Detection system (e.g., autoradiography for radiolabeled probes, fluorescence imaging for fluorescently labeled probes)

Procedure:

-

Binding Reaction:

-

Electrophoresis:

-

Detection:

-

Dry the gel and expose it to X-ray film or an imaging system to visualize the DNA-protein complexes. A "shifted" band indicates the binding of NF-κB to the DNA probe.

-

Western Blot for IκBα Phosphorylation and Degradation

This technique is used to assess the activation of the NF-κB pathway by detecting changes in the levels of total and phosphorylated IκBα.[20]

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Electrophoresis and blotting apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-IκBα, anti-phospho-IκBα)

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate the proteins in the cell lysates by SDS-PAGE.

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[21]

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. A decrease in the total IκBα band and an increase in the phospho-IκBα band indicate NF-κB pathway activation.

Visualizations of Signaling Pathways and Workflows

Arachidonic Acid Cascade and Aspirin's Site of Action

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. karger.com [karger.com]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. licorbio.com [licorbio.com]

- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of IκB Degradation Dynamics and IκB-α Ubiquitination | Springer Nature Experiments [experiments.springernature.com]

- 7. Pharmacokinetics of acetylsalicylic acid and its metabolites at low doses: a compartmental modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pnas.org [pnas.org]

- 11. benchchem.com [benchchem.com]

- 12. A Study on Pharmacokinetics of Acetylsalicylic Acid Mini-Tablets in Healthy Adult Males—Comparison with the Powder Formulation [mdpi.com]

- 13. dovepress.com [dovepress.com]

- 14. Pharmacokinetics of Acetylsalicylic Acid and Salicylic Acid After Intravenous Administration in Man | Semantic Scholar [semanticscholar.org]

- 15. plateletservices.com [plateletservices.com]

- 16. mdpi.com [mdpi.com]

- 17. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 18. journals.viamedica.pl [journals.viamedica.pl]

- 19. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Aspirin's Intricate Dance with Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin (B1665792) (acetylsalicylic acid), a cornerstone of medicine for over a century, continues to reveal profound complexities in its mechanisms of action far beyond its well-established anti-inflammatory and anti-platelet effects. This technical guide delves into the core of aspirin's influence on cellular signaling pathways, providing a comprehensive overview for researchers, scientists, and drug development professionals. Emerging evidence highlights aspirin's ability to modulate a multitude of signaling cascades, including the NF-κB, COX, MAPK, PI3K/AKT/mTOR, AMPK, and JAK/STAT pathways. These interactions underscore its potential in diverse therapeutic areas, including oncology and inflammatory diseases, and offer a roadmap for the development of novel therapeutics that harness its multifaceted molecular activities. This document outlines the key signaling pathways affected by aspirin, presents quantitative data on its effects, details relevant experimental protocols, and provides visual representations of these complex interactions.

Data Presentation: Quantitative Effects of Aspirin on Cellular Signaling

The following tables summarize the quantitative data on aspirin's impact on various signaling pathways and cellular processes, collated from multiple studies. These values provide a comparative reference for researchers designing and interpreting experiments.

Table 1: Aspirin's Inhibitory Concentrations (IC50) on Cyclooxygenase (COX) Enzymes and Cancer Cell Lines

| Target | Cell Line/System | IC50 Value | Reference |

| COX-1 | Human Articular Chondrocytes | 3.57 µM | [1] |

| COX-2 | Human Articular Chondrocytes | 29.3 µM | [1] |

| IKKβ | In vitro | ~80 µM | [2] |

| HCT116 (Colon Cancer) | Proliferation Assay | 5 mM | [3] |

| SW620 (Colon Cancer) | Proliferation Assay | 5 mM | [3] |

| DLD1 (Colon Cancer) | Proliferation Assay | 3 mM | [3] |

| Hep-2 (Laryngeal Cancer) | Viability Assay | 91.2 µg/ml | [4] |

Table 2: Dose-Dependent Effects of Aspirin on Key Signaling Proteins and Cellular Processes

| Signaling Pathway | Protein/Process | Cell Line | Aspirin Concentration | Observed Effect | Reference |

| NF-κB | NF-κB/p65 protein level | HUVEC | 3.0 - 6.0 mM | ~2 to 3.4-fold decrease | [5] |

| PI3K/AKT | p-Akt (Ser473) | Caco-2 | 2 mM | 1.5-fold increase | [3] |

| PI3K/AKT | p-Akt (Ser473) | Caco-2 | 5 mM | 2.7-fold increase | [3] |

| MAPK | p-ERK1/2 | Caco-2 | 5 mM | 2.7-fold increase | [3] |

| JAK/STAT | p-STAT3, p-JAK2 | Rat Myocardium | 60 mg/kg | Significant increase | [6] |

| Apoptosis | Bax/Bcl-2 ratio | Multiple Myeloma Cells | Concentration-dependent | Upregulation of Bax, downregulation of Bcl-2 | [7] |

| Apoptosis | BAX expression | Jurkat T-cells | 4 mM | Time-dependent increase | [8] |

| Apoptosis | BCL2 expression | Jurkat T-cells | 4 mM | Time-dependent decrease | [8] |

| Cell Viability | Lymphocyte Viability | Human Lymphocytes | 1, 3, 5 mmol/l | Significant decrease | [9] |

Core Signaling Pathways Modulated by Aspirin

Aspirin's influence extends to a network of interconnected signaling pathways crucial for cellular homeostasis and disease pathogenesis.

Cyclooxygenase (COX) Pathway

The most well-characterized mechanism of aspirin is the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] It achieves this by acetylating a serine residue in the active site of these enzymes.[4] This acetylation blocks the conversion of arachidonic acid into prostaglandins (B1171923) and thromboxanes, key mediators of inflammation, pain, fever, and platelet aggregation.[4]

A unique consequence of aspirin's interaction with COX-2 is the generation of "aspirin-triggered lipoxins" (ATLs).[1][10][11] Aspirin's acetylation of COX-2 modifies its catalytic activity, causing it to produce 15R-hydroxyeicosatetraenoic acid (15R-HETE) instead of pro-inflammatory prostaglandins.[1][10][12] 15R-HETE is then converted by 5-lipoxygenase in leukocytes into 15-epi-lipoxins, which are potent anti-inflammatory mediators.[1][10][12][13]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Aspirin has been shown to inhibit this pathway, contributing to its anti-inflammatory and anti-cancer properties. One of the key mechanisms is the direct inhibition of IκB kinase β (IKKβ), a kinase essential for the activation of NF-κB.[8] By inhibiting IKKβ, aspirin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[14] This leads to the retention of NF-κB in the cytoplasm and prevents its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[5][14]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including ERK, JNK, and p38 MAPK, are involved in regulating a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Aspirin's effect on the MAPK pathway is complex and can be cell-type and context-dependent. Some studies have shown that aspirin can activate p38 MAPK and JNK, leading to apoptosis in cancer cells.[15][16] Conversely, other studies have reported that aspirin can inhibit the activation of ERK1/2, which may contribute to its neuroprotective effects.[9] The biphasic effect of aspirin, where low concentrations can be anti-apoptotic and high concentrations pro-apoptotic, may be mediated through differential regulation of the p38 MAPK pathway.[15]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Aspirin has been shown to inhibit this pathway, particularly in cancer cells.[17][18] It can decrease the expression and phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[17] The inhibition of mTORC1 signaling by aspirin can occur through both AMPK-dependent and -independent mechanisms.[19] This inhibitory effect on the PI3K/AKT/mTOR pathway contributes to aspirin's anti-proliferative and pro-apoptotic effects in cancer.[20]

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. Aspirin and its primary metabolite, salicylate (B1505791), have been identified as direct activators of AMPK.[4][21] This activation is independent of changes in the cellular AMP:ATP ratio.[4] The activation of AMPK by aspirin has several downstream consequences, including the inhibition of mTORC1 signaling, which contributes to the anti-proliferative effects of aspirin.[19] AMPK activation by aspirin may also mediate some of its metabolic benefits.[22]

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, inflammation, and cell proliferation. Aspirin has been shown to inhibit the JAK/STAT pathway, particularly the activation of STAT3.[2][6][23] It can decrease the phosphorylation of both JAK2 and STAT3, leading to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1.[24] This inhibition of the JAK/STAT pathway is another mechanism through which aspirin exerts its anti-inflammatory and anti-cancer effects.[25][26][27]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of aspirin's effects on cellular signaling.

Western Blotting for Phosphorylated Proteins

Objective: To detect and quantify the levels of phosphorylated signaling proteins in response to aspirin treatment.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the target protein and its phosphorylated form.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Treat cells with various concentrations of aspirin (e.g., 0, 1, 2.5, 5, 10 mM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Sample Preparation (Lysis):

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve protein phosphorylation.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by molecular weight.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-p65, anti-p-Akt) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., β-actin, GAPDH).

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Express the level of the phosphorylated protein as a ratio to the total protein or the housekeeping protein.

-

NF-κB Luciferase Reporter Assay

Objective: To measure the transcriptional activity of NF-κB in response to aspirin treatment.

Principle: This assay utilizes a plasmid containing the firefly luciferase gene under the control of NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it binds to these elements and drives the expression of luciferase, which can be quantified by measuring luminescence.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Seed cells in a 96-well plate.

-

Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Allow the cells to recover for 24 hours post-transfection.

-

-

Cell Treatment:

-

Treat the transfected cells with various concentrations of aspirin.

-

Include a positive control (e.g., TNF-α to activate NF-κB) and a vehicle control.

-

Incubate the cells for a specified period (e.g., 6-24 hours).

-

-

Cell Lysis and Luminescence Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Transfer the cell lysate to a luminometer plate.

-

Add the firefly luciferase substrate and measure the luminescence.

-

Add the Renilla luciferase substrate and measure the luminescence for normalization.

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize for transfection efficiency and cell number.

-

Express the results as a fold change in NF-κB activity relative to the vehicle control.

-

Apoptosis Assay using Annexin V/Propidium (B1200493) Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following aspirin treatment.

Principle: This flow cytometry-based assay uses Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membrane integrity (late apoptosis and necrosis).

Detailed Protocol:

-

Cell Culture and Treatment:

-

Treat cells with different concentrations of aspirin for a defined period.

-

-

Cell Harvesting and Staining:

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Distinguish between four cell populations:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant.

-

Present the data as the percentage of apoptotic cells (early + late) for each treatment condition.

-

Conclusion

Aspirin's engagement with cellular signaling pathways is remarkably intricate and far-reaching. Its ability to modulate key signaling nodes like NF-κB, COX, MAPK, PI3K/AKT/mTOR, AMPK, and JAK/STAT provides a molecular basis for its diverse pharmacological effects. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the therapeutic potential of this ancient yet continually fascinating drug. A deeper understanding of aspirin's signaling network will undoubtedly pave the way for novel therapeutic strategies and the development of next-generation drugs with improved efficacy and safety profiles.

References

- 1. scispace.com [scispace.com]

- 2. Aspirin promotes apoptosis and inhibits proliferation by blocking G0/G1 into S phase in rheumatoid arthritis fibroblast-like synoviocytes via downregulation of JAK/STAT3 and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The ancient drug salicylate directly activates AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspirin Action in Endothelial Cells: Different Patterns of Response Between Chemokine CX3CL1/CX3CR1 and TNF-α/TNFR1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Aspirin on Myocardial Ischemia-Reperfusion Injury in Rats through STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aspirin inhibits proliferation and induces apoptosis of multiple myeloma cells through regulation of Bcl-2 and Bax and suppression of VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aspirin Inhibits Colorectal Cancer via the TIGIT-BCL2-BAX pathway in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aspirin inhibits p44/42 mitogen-activated protein kinase and is protective against hypoxia/reoxygenation neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. pnas.org [pnas.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

- 14. Aspirin activates the NF-kappaB signalling pathway and induces apoptosis in intestinal neoplasia in two in vivo models of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biphasic effect of aspirin on apoptosis of bovine vascular endothelial cells and its molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Low-doses of aspirin promote the growth of human PC-9 lung cancer cells through activation of the MAPK family - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Aspirin Inhibits mTOR Signaling, Activates AMP-Activated Protein Kinase, and Induces Autophagy in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Aspirin regulates hepatocellular lipid metabolism by activating AMPK signaling pathway [jstage.jst.go.jp]

- 22. Aspirin-induced AMP-activated protein kinase activation regulates the proliferation of vascular smooth muscle cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Aspirin induces apoptosis through the blockade of IL-6-STAT3 signaling pathway in human glioblastoma A172 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Aspirin down Regulates Hepcidin by Inhibiting NF-κB and IL6/JAK2/STAT3 Pathways in BV-2 Microglial Cells Treated with Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Effects of Aspirin on Myocardial Ischemia-Reperfusion Injury in Rats through STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Aspirin inhibits inflammation and scar formation in the injury tendon healing through regulating JNK/STAT-3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Cyclooxygenase: An In-depth Technical Guide to the Non-Canonical Molecular Targets of Acetylsalicylic Acid

For decades, the therapeutic prowess of acetylsalicylic acid (aspirin) has been primarily attributed to its irreversible inhibition of cyclooxygenase (COX) enzymes. However, a growing body of research has unveiled a more complex and nuanced mechanism of action, revealing a multitude of molecular targets beyond the well-trodden COX pathway. This technical guide provides a comprehensive exploration of these non-canonical targets, offering researchers, scientists, and drug development professionals a detailed overview of the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding the multifaceted effects of this venerable drug.

Quantitative Analysis of Acetylsalicylic Acid's Non-COX Molecular Interactions

The interaction of acetylsalicylic acid and its primary metabolite, salicylic (B10762653) acid, with a variety of cellular proteins underpins its diverse pharmacological effects, including its anti-inflammatory, anti-cancer, and cardioprotective properties independent of prostaglandin (B15479496) synthesis inhibition. The following table summarizes key quantitative data, providing a comparative look at the binding affinities and inhibitory concentrations for these non-COX targets.

| Target Protein | Method | Ligand | Reported Value (Kd / IC50) | Cellular Context | Reference |

| AMP-activated protein kinase (AMPK) | Surface Plasmon Resonance (SPR) | Acetylsalicylic Acid | Kd: ~1.7 mM | Purified protein | [1] |

| Bromodomain-containing protein 4 (BRD4) | Isothermal Titration Calorimetry (ITC) | Acetylsalicylic Acid | Kd: ~25 µM | Purified protein | [1] |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Cellular Thermal Shift Assay (CETSA) | Acetylsalicylic Acid | Not specified | Human colorectal cancer cells | [1] |

| High Mobility Group Box 1 (HMGB1) | Surface Plasmon Resonance (SPR) | Salicylic Acid | Apparent Kd in the nmol/L range | Purified protein | [2] |

| IκB kinase (IKK) | In vitro kinase assay | Acetylsalicylic Acid | Not specified | Purified protein | [1] |

| NF-κB (mobilization) | Gel-shift analysis | Acetylsalicylic Acid | IC50: ~4 mmol/L | Human umbilical vein endothelial cells (HUVECs) | [3] |

| VCAM-1 (expression) | Flow cytometry | Acetylsalicylic Acid | IC50: ~4 mmol/L | Human umbilical vein endothelial cells (HUVECs) | [3] |

Key Non-COX Signaling Pathways Modulated by Acetylsalicylic Acid

Acetylsalicylic acid's influence extends to several critical signaling cascades that regulate cellular processes ranging from metabolism and inflammation to cell growth and apoptosis.

AMP-activated Protein Kinase (AMPK) Pathway

Aspirin (B1665792) directly activates AMPK, a central regulator of cellular energy homeostasis.[1][4] This activation is independent of COX inhibition and is thought to contribute significantly to aspirin's metabolic and anti-cancer effects.[5][6][7] The activation of AMPK by aspirin leads to the phosphorylation of downstream targets, which in turn modulates metabolic pathways such as glycolysis and lipid metabolism.[4]

Nuclear Factor-kappaB (NF-κB) Signaling Pathway

Acetylsalicylic acid has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses, cell survival, and proliferation.[8][9] By preventing the degradation of the NF-κB inhibitor, IκB, aspirin retains NF-κB in the cytoplasm, thereby blocking the transcription of pro-inflammatory and pro-survival genes.[8][10]

References

- 1. Human GAPDH Is a Target of Aspirin’s Primary Metabolite Salicylic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspirin’s Active Metabolite Salicylic Acid Targets High Mobility Group Box 1 to Modulate Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Aspirin regulates hepatocellular lipid metabolism by activating AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aspirin suppresses growth in PI3K-mutant breast cancer by activating AMPK and inhibiting mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Aspirin Targets SIRT1 and AMPK to Induce Senescence of Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

A Technical Guide to the Anti-Cancer Properties of Aspirin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspirin (B1665792) (acetylsalicylic acid), a cornerstone of anti-inflammatory and cardiovascular therapy for over a century, has garnered significant attention for its potential as a chemopreventive and therapeutic agent in oncology.[1][2][3] Initially observed in studies focused on cardiovascular disease, the association between regular aspirin use and reduced incidence and mortality of certain cancers, particularly colorectal cancer (CRC), has prompted extensive research into its underlying mechanisms.[1][4] This guide provides an in-depth exploration of the multifaceted anti-cancer properties of aspirin, detailing its molecular mechanisms, summarizing key quantitative data, outlining experimental protocols, and visualizing complex signaling pathways.

Aspirin's anti-cancer effects are broadly attributed to its well-established role as an inhibitor of cyclooxygenase (COX) enzymes, which curtails the production of pro-inflammatory prostaglandins.[1][5] However, emerging evidence reveals a complex network of COX-independent pathways and anti-platelet activities that contribute to its anti-neoplastic properties.[1][6][7] Understanding these diverse mechanisms is crucial for optimizing its clinical application and developing novel therapeutic strategies.

Mechanisms of Action

Aspirin exerts its anti-cancer effects through a variety of molecular pathways, which can be broadly categorized into COX-dependent, COX-independent, and anti-platelet mechanisms.

COX-Dependent Mechanisms

The primary and most well-understood mechanism of aspirin is the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, including prostaglandin (B15479496) E2 (PGE2), a key signaling molecule implicated in carcinogenesis.[1]

-

Inhibition of PGE2 Synthesis: COX-2 is frequently overexpressed in various cancers and contributes to an inflammatory tumor microenvironment.[1] By irreversibly acetylating a serine residue in the active site of COX enzymes, aspirin blocks the synthesis of PGE2.[9][10] Low-dose aspirin (e.g., 81 mg daily) has been shown to significantly reduce PGE2 biosynthesis in humans.[11][12]

-

Downregulation of Pro-Tumorigenic Signaling: Elevated PGE2 levels can promote cancer cell proliferation, survival, and angiogenesis by activating downstream signaling pathways such as the PI3K/AKT and ERK pathways.[1][13] By reducing PGE2 levels, aspirin effectively dampens these pro-growth signals.[1]

-

Induction of Apoptosis: Aspirin's inhibition of the COX/PGE2 axis can lead to the induction of apoptosis (programmed cell death) in cancer cells.[1][2]

COX-Independent Mechanisms

Recent research has illuminated several COX-independent pathways that are crucial to aspirin's anti-cancer activity.[1][6] These mechanisms often require higher concentrations of aspirin or its primary metabolite, salicylate (B1505791), than those needed for COX inhibition.[6][7]

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB is a key regulator of inflammation and cell survival, and its constitutive activation is common in many cancers.[14][15] Aspirin and salicylate can inhibit the IκB kinase (IKK) complex, preventing the degradation of the IκB inhibitor and thereby blocking NF-κB's translocation to the nucleus and its pro-survival signaling.[1][6][15][16] Interestingly, prolonged exposure to aspirin can also stimulate the NF-κB pathway in a manner that ultimately leads to apoptosis in colorectal cancer cells.[14][17][18]

-

Modulation of the PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[3] Aspirin can inhibit this pathway, particularly in cancer cells with mutations in the PIK3CA gene.[19][20][21] This inhibition can occur through the activation of AMP-activated protein kinase (AMPK), which in turn suppresses mTOR signaling, a critical component for cell growth.[1][3]

-

Modulation of Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is also implicated in tumorigenesis. Aspirin has been shown to interfere with this signaling cascade, contributing to its anti-proliferative effects.[1][22]

Anti-Platelet Effects

Aspirin's irreversible inhibition of COX-1 in platelets is the basis for its cardiovascular benefits and is also a key mechanism in its anti-cancer action, particularly in preventing metastasis.[9][10][23]

-

Inhibition of Platelet Aggregation and Activation: Tumor cells can induce platelet aggregation, creating a microenvironment that protects them from immune surveillance and facilitates their survival in circulation.[9][23] By inhibiting platelet-derived thromboxane (B8750289) A2 (TXA2), aspirin prevents platelet activation and aggregation around circulating tumor cells.[10][13][24]

-

Disruption of Platelet-Cancer Cell Crosstalk: Activated platelets release a host of growth factors, cytokines, and other molecules that promote tumor cell proliferation, invasion, and angiogenesis.[9][23][25] For example, platelets can release CCL5, which stimulates breast cancer cells to secrete IL-8, driving invasion via the AKT pathway; a process that is inhibited by aspirin.[26] Aspirin also disrupts the ability of platelets to promote the epithelial-to-mesenchymal transition (EMT) of circulating tumor cells, a critical step in metastasis.[10]

Data Presentation

Table 1: Summary of Clinical Trials and Meta-Analyses on Aspirin for Cancer Prevention and Therapy

| Study/Analysis Type | Cancer Type(s) | Aspirin Dosage | Duration | Key Findings and Quantitative Data |

| Meta-analysis of 118 observational studies | 18 different cancers | Varied | Long-term | Associated with a ~20% reduction in all-cause mortality in cancer patients.[8][27] |

| ALASCCA Randomized Trial | Colorectal Cancer (Stage I-III with PI3K pathway alterations) | 160 mg/day | 3 years | Reduced recurrence rate by 55% compared to placebo (HR 0.45).[21][28] |

| CAPP2 Randomized Trial | Lynch Syndrome | 600 mg/day | At least 2 years | Reduced risk of colorectal cancer by ~40%.[4] |

| Analysis of 5 Randomized Trials | Various Cancers | Varied | >5 years | 35% reduction in distant metastases (HR 0.64).[8] |

| Analysis of 29 Randomized Trials | General Population (Primary Prevention) | Varied | Long-term | No significant reduction in total cancer incidence (RR 1.01) or mortality (RR 1.00); increased risk of major bleeding (RR 1.44).[29] |

| Cohort Study (Health Professionals Follow-up Study) | Colorectal Cancer | >14 tablets (325 mg)/week | >6 years | Maximal risk reduction observed at this high dose (RR 0.30).[30] |

Table 2: Summary of Preclinical (In Vitro & In Vivo) Data on Aspirin's Anti-Cancer Effects

| Model System | Cancer Type | Aspirin Concentration/Dose | Observed Effects |

| Human Colorectal Cancer Cell Lines (HCT116, RKO) | Colorectal (PIK3CA-mutant) | Varied | Inhibited proliferation, induced apoptosis and autophagy through the PI3K/Akt/Raptor pathway.[19] |

| Hep-2 Cell Line | Laryngeal Cancer | Varied | Suppressed proliferation, migration, and invasion; promoted apoptosis via the PTEN/AKT/NF-κB/survivin pathway.[31] |

| HT-29 Xenograft Mouse Model | Colorectal Cancer | 40 mg/kg | Achieved >0.5 mM salicylate levels in tumors, sufficient to stimulate NF-κB and an apoptotic response.[17] |

| Huh-7 Xenograft Mouse Model | Hepatocellular Carcinoma | 60 mg/kg | Significantly inhibited tumor growth in vivo.[32] |

| CRC Xenograft Mouse Models (4 cell lines) | Colorectal Cancer | 15, 50, 100 mg/kg for 2 weeks | Dose-dependent decrease in cell division rate and increase in cell death rate; greater effect in PIK3CA-mutant xenografts.[33] |

| Murine Breast Cancer Model | Breast Cancer | Oral administration | Resulted in less secretion of IL-8 by tumor cells.[26] |

| NOD/SCID Mice with Melanoma Xenografts | Melanoma | 0.4 mg (single oral dose) | Reduced PGE2 levels in plasma and skin for up to 24 hours.[34] |

Experimental Protocols

Cell Proliferation Assay (CCK8 Assay)

This protocol is adapted from methodologies used to assess the effect of aspirin on cancer cell proliferation.[19]

-

Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Aspirin Treatment: Prepare various concentrations of aspirin in the culture medium. Remove the old medium from the wells and add 100 µL of the aspirin-containing medium or control medium.

-

Incubation: Incubate the plate for a specified time period (e.g., 24, 48, or 72 hours).

-

CCK8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability percentage relative to the untreated control group.

Apoptosis Analysis by Flow Cytometry

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.[19]

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of aspirin for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Signaling Proteins

This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways (e.g., PI3K/AKT, NF-κB).[20][31]

-

Protein Extraction: After aspirin treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-IκB, total IκB, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model

This protocol describes a typical subcutaneous xenograft model to evaluate aspirin's anti-tumor efficacy in vivo.[32][33]

-

Animal Model: Use immunocompromised mice (e.g., 4-6 week old male BALB/c nude mice).

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5x10⁶ Huh-7 cells in 100 µL PBS) into the right flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment and control groups.

-

Aspirin Administration: Administer aspirin (e.g., 50 mg/kg) or vehicle (control) to the mice daily via a suitable route (e.g., intraperitoneal injection or oral gavage).[33]

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.

-

Endpoint and Analysis: At the end of the study (e.g., after 2-3 weeks), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, Western blot).

Visualizations: Signaling Pathways and Workflows

Caption: Aspirin's COX-dependent mechanism via irreversible inhibition of COX-1/2.

Caption: Aspirin's modulation of key COX-independent signaling pathways.

Caption: Experimental workflow for an in vivo subcutaneous xenograft study.

Caption: Aspirin's anti-platelet effects on inhibiting cancer metastasis.

Conclusion and Future Directions

The evidence supporting the anti-cancer properties of aspirin is compelling, stemming from a combination of COX-dependent, COX-independent, and anti-platelet mechanisms. Its ability to inhibit PGE2 synthesis, modulate critical signaling pathways like NF-κB and PI3K/AKT, and disrupt the pro-tumorigenic activity of platelets provides a strong rationale for its use in oncology.[1][9][27]

However, the clinical application of aspirin for cancer prevention and treatment is nuanced. Meta-analyses of randomized trials for primary prevention in the general population have not shown a significant reduction in cancer incidence or mortality, while the risk of bleeding is increased.[29][35] This underscores the importance of a careful risk-benefit assessment for each individual.

The future of aspirin in oncology likely lies in a more personalized approach. The discovery that patients with colorectal cancers harboring PIK3CA mutations derive a greater benefit from aspirin therapy is a landmark finding.[20][21] The recent results from the ALASCCA trial, which demonstrated a significant reduction in recurrence for CRC patients with PI3K pathway alterations, could lead to immediate changes in clinical practice for this subset of patients.[21][28]

Further research is necessary to:

-

Identify Predictive Biomarkers: Beyond PIK3CA, identifying other biomarkers will help select patients most likely to benefit from aspirin therapy.

-

Optimize Dosing and Duration: The optimal dose and duration of aspirin for different cancer types and clinical settings (prevention vs. adjuvant therapy) remain to be definitively established.[36][37]

-

Combination Therapies: Investigating aspirin as an adjunct to standard-of-care treatments, including chemotherapy and immunotherapy, is a promising area of exploration.[2][4]

References

- 1. Exploring Aspirin’s Potential in Cancer Prevention: A Comprehensive Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wepub.org [wepub.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pharma-journal.com [pharma-journal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Aspirin, cyclooxygenase inhibition and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aspirin and cancer: biological mechanisms and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aspirin and antiplatelet treatments in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aspirin inhibit platelet-induced epithelial-to-mesenchymal transition of circulating tumor cells (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the biosynthesis of prostaglandin E2 by low dose aspirin: implications for adenocarcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Low-dose and Standard-dose Aspirin on PGE2 Biosynthesis Among Individuals with Colorectal Adenomas: a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Aspirin activates the NF-kappaB signalling pathway and induces apoptosis in intestinal neoplasia in two in vivo models of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Aspirin has a better effect on PIK3CA mutant colorectal cancer cells by PI3K/Akt/Raptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. cancerworld.net [cancerworld.net]

- 22. researchgate.net [researchgate.net]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Scientists discover how aspirin could prevent some cancers from spreading | University of Cambridge [cam.ac.uk]

- 25. Aspirin therapy reduces the ability of platelets to promote colon and pancreatic cancer cell proliferation: Implications for the oncoprotein c-MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ashpublications.org [ashpublications.org]

- 27. Aspirin and Cancer Survival: An Analysis of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ascopubs.org [ascopubs.org]

- 29. Long-term aspirin use for primary cancer prevention: An updated systematic review and subgroup meta-analysis of 29 randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ASPIRIN DOSE AND DURATION OF USE AND RISK OF COLORECTAL CANCER IN MEN - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Effects of aspirin on proliferation, invasion and apoptosis of Hep-2 cells via the PTEN/AKT/NF-κB/survivin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Aspirin inhibits hepatocellular carcinoma cell proliferation in vitro and in vivo via inducing cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 33. A comprehensive in vivo and mathematic modeling-based kinetic characterization for aspirin-induced chemoprevention in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 34. scispace.com [scispace.com]

- 35. ascopubs.org [ascopubs.org]

- 36. cancerresearchuk.org [cancerresearchuk.org]

- 37. academic.oup.com [academic.oup.com]

Acetylsalicylic Acid's Effects on the Immune System: A Technical Guide for Researchers

Executive Summary: Acetylsalicylic acid (ASA), a cornerstone of anti-inflammatory and anti-thrombotic therapy, exerts profound and complex effects on the immune system that extend beyond its well-documented inhibition of cyclooxygenase (COX) enzymes. This document provides a detailed examination of the molecular and cellular mechanisms through which ASA modulates both innate and adaptive immunity. Key mechanisms include the suppression of pro-inflammatory prostaglandins (B1171923), the COX-2-dependent generation of specialized pro-resolving mediators known as aspirin-triggered lipoxins (ATLs), and the direct inhibition of critical signaling pathways such as NF-κB. This guide synthesizes experimental findings on ASA's impact on dendritic cells, neutrophils, T-lymphocytes, and B-lymphocytes, presenting quantitative data in structured tables and detailing key experimental protocols. Furthermore, critical signaling and experimental workflows are visualized through pathway diagrams to provide a comprehensive resource for researchers and drug development professionals.

Core Mechanisms of Immunomodulation

Acetylsalicylic acid's immunomodulatory properties are primarily driven by three interconnected mechanisms: inhibition of prostaglandin (B15479496) synthesis, generation of pro-resolving lipid mediators, and suppression of key inflammatory transcription factors.

Cyclooxygenase (COX) Inhibition and Prostaglandin E2 (PGE2) Modulation

ASA irreversibly inhibits both COX-1 and COX-2 enzymes by acetylating a serine residue in their active sites.[1] This action blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostanoids, including the highly pro-inflammatory prostaglandin E2 (PGE2).[2][3] PGE2 is a key mediator that can suppress the effector functions of macrophages, neutrophils, and Th1-type immune responses, while promoting Th2 and regulatory T-cell (Treg) responses.[4][5] By reducing PGE2 levels, ASA can alter the cytokine environment. For instance, at physiological concentrations, ASA dose-dependently inhibits the production of PGE2 in response to Toll-like receptor (TLR) ligands.[6][7] This reduction in PGE2 is linked to an increase in the production of certain cytokines, such as IL-1β, as PGE2 itself can attenuate their secretion.[6][8]

Generation of Aspirin-Triggered Lipoxins (ATLs)

A unique consequence of ASA's interaction with the COX-2 enzyme is a switch in its catalytic activity.[9] Instead of producing prostaglandins, the acetylated COX-2 enzyme converts arachidonic acid into 15R-hydroxyeicosatetraenoic acid (15R-HETE). This intermediate is then rapidly metabolized by 5-lipoxygenase in adjacent leukocytes (a process called transcellular biosynthesis) to produce 15-epi-lipoxins, also known as aspirin-triggered lipoxins (ATLs).[10][11] ATLs are potent specialized pro-resolving mediators that actively promote the resolution of inflammation.[10][12] They exert their effects by binding to the ALX/FPR2 receptor, leading to the inhibition of neutrophil recruitment and the stimulation of non-phlogistic phagocytosis of apoptotic cells by macrophages.[12][13]

NF-κB Pathway Inhibition

ASA and its primary metabolite, salicylate, can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][9][14] This inhibition can occur at concentrations achievable with high-dose aspirin (B1665792) therapy.[14] The suppression of NF-κB activation is a cyclooxygenase-independent mechanism that contributes significantly to ASA's anti-inflammatory and immunomodulatory effects, particularly in its influence on dendritic cell maturation and neutrophil function.[15][16]

Effects on Innate Immunity

ASA significantly influences the key effector cells of the innate immune system.

Dendritic Cells (DCs)

ASA promotes a tolerogenic phenotype in dendritic cells, which are critical antigen-presenting cells that bridge innate and adaptive immunity.[17][18] Treatment of developing DCs with ASA inhibits their maturation, resulting in the reduced surface expression of co-stimulatory molecules like CD40, CD80, and CD86, as well as MHC class II.[16][19] These aspirin-treated DCs are poor stimulators of naive T-cell proliferation.[14][16] The mechanism involves the suppression of the NF-κB pathway.[16][20] Consequently, ASA-modified DCs can induce hyporesponsiveness in T-cells and promote the differentiation of naive T-cells into regulatory T-cells (Tregs), highlighting their therapeutic potential in immune tolerance.[17][21][22]

Neutrophils

ASA modulates several key functions of neutrophils. It has been shown to prevent the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA and proteins released by neutrophils to trap pathogens but can also cause tissue damage.[15] This inhibition is linked to the suppression of NF-κB activation.[15][23] Furthermore, ASA facilitates the inhibitory effect of neutrophils on platelet activation through a nitric oxide (NO)/cGMP-dependent mechanism, adding another layer to its anti-thrombotic properties.[24][25] ASA's effect on neutrophil apoptosis, a critical process for the resolution of inflammation, is concentration-dependent, with lower concentrations inhibiting apoptosis and higher concentrations inducing it.[26]

Effects on Adaptive Immunity

ASA also has direct and indirect effects on the cells of theadaptive immune system.

T-Lymphocytes

ASA can directly suppress T-cell activation and proliferation in a dose-dependent manner.[18] Low-dose ASA has been shown to decrease T-cell immune activation systemically and at mucosal surfaces.[27] This is partly mediated by the reduction of PGE2, as PGE2 signaling can suppress T-cell receptor signaling and shift the balance from a Th1 to a Th2 response.[3][4][5] Indirectly, as mentioned above, ASA-treated dendritic cells promote the generation of CD4+CD25+FOXP3+ regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance.[20][21]

B-Lymphocytes

The role of ASA in B-cell function is less explored, but evidence suggests an impact via COX-2 inhibition. COX-2 is expressed by B-cells and its activity is important for their terminal differentiation into antibody-secreting plasma cells.[28] Studies using selective COX-2 inhibitors have demonstrated that blocking this enzyme severely reduces the expression of the essential plasma cell transcription factor, Blimp-1, and consequently blunts the production of multiple antibody isotypes.[28] Given that ASA inhibits COX-2, it is plausible that it can impair humoral immunity, although further direct evidence is needed.

Quantitative Data Summary

The following tables summarize quantitative findings from key studies on the effects of acetylsalicylic acid on immune parameters.

Table 1: Effect of Physiologically Relevant ASA Concentrations on TLR-Induced Cytokine Production in Human Whole Blood (Data summarized from Brox R, Hackstein H (2021).[6][7])

| Cytokine | ASA (0.2 mg/ml) Effect on LPS-Stimulated Production (% of Control) | ASA (0.2 mg/ml) Effect on HKLM-Stimulated Production (% of Control) | p-value |

| IL-1β | ~220% | ~250% | < 0.001 |

| IL-6 | ~150% | ~170% | < 0.01 |

| IL-10 | ~150% | ~170% | < 0.01 |

| TNF-α | No significant change | No significant change | N/A |

| PGE2 | ~20% (Inhibition) | ~15% (Inhibition) | < 0.001 |

LPS: Lipopolysaccharide (TLR4 agonist); HKLM: Heat-killed Listeria monocytogenes (TLR2 agonist).

Table 2: Effect of ASA on Murine Bone Marrow-Derived Dendritic Cell (DC) Phenotype (Data summarized from Hatter et al. (2001).[16][19])

| Surface Marker | ASA Concentration (mM) | % Positive Cells (vs. Control) | Key Finding |

| CD80 | 5 | ~25% (vs. ~50%) | Significant Inhibition |

| CD86 | 5 | ~30% (vs. ~70%) | Significant Inhibition |

| MHC Class II | 5 | ~40% (vs. ~75%) | Significant Inhibition |

| CD40 | 5 | ~15% (vs. ~50%) | Significant Inhibition |

| CD11c | 5 | Increased | Promoted generation of CD11c+ cells |

Detailed Experimental Protocols

Protocol: Human Whole Blood Assay for Cytokine and PGE2 Production

This protocol is adapted from the methodology described by Brox and Hackstein (2021) to assess the immunomodulatory effects of ASA in a physiologically relevant environment.[6][7]

-

Blood Collection: Collect human whole blood from healthy donors into citrate-anticoagulated tubes.

-

Pre-incubation: Within 2 hours of collection, aliquot the blood into 96-well plates. Add ASA at desired final physiological concentrations (e.g., 0.005, 0.02, and 0.2 mg/ml) or vehicle control (e.g., DMSO). Incubate for 6 hours at 37°C in a 5% CO2 incubator.

-

Stimulation: Add specific Toll-like receptor (TLR) ligands to stimulate immune cells. Examples include:

-

LPS (from E. coli): 10 ng/ml (TLR4 agonist)

-

HKLM: 10⁸ cells/ml (TLR2 agonist)

-

Pam3CSK4: 500 ng/ml (TLR1/2 agonist)

-

-

Incubation: Incubate the stimulated blood cultures for 18 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: After incubation, centrifuge the plates to pellet the cells. Collect the plasma supernatant for analysis.

-

Analysis:

-

Cytokines: Measure cytokine concentrations (e.g., IL-1β, IL-6, IL-10, TNF-α) in the plasma supernatant using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs.

-

PGE2: Quantify PGE2 levels in the supernatant using a competitive enzyme immunoassay (EIA).

-

Protocol: Generation and Analysis of Aspirin-Treated Murine Dendritic Cells

This protocol is based on methodologies used to study the effect of ASA on DC maturation and function.[16][19]

-

Cell Isolation: Harvest bone marrow from the femurs and tibias of mice (e.g., C57BL/6). Lyse red blood cells and wash the remaining cells.

-

Cell Culture and Differentiation: Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 20 ng/ml of GM-CSF and 20 ng/ml of IL-4 to drive differentiation towards myeloid DCs.

-

ASA Treatment: On day 3 of culture, add ASA to the desired final concentration (e.g., 0.5-5 mM) or vehicle control. Replenish with fresh medium containing cytokines and ASA on day 6.

-

Maturation and Harvesting: On day 8, harvest the non-adherent and loosely adherent cells, which are enriched for immature DCs. To induce maturation, a subset of cells can be stimulated with 1 µg/ml LPS for 24 hours.

-

Phenotypic Analysis: Stain the harvested cells with fluorescently-labeled antibodies against surface markers (e.g., CD11c, MHC Class II, CD80, CD86, CD40) and analyze by flow cytometry to determine the maturation status.

-

Functional Analysis (Mixed Leukocyte Reaction): Co-culture the ASA-treated DCs (stimulators) with allogeneic naive T-cells (responders) isolated from the spleen of a different mouse strain. Measure T-cell proliferation after 3-5 days using a [³H]-thymidine incorporation assay or CFSE dilution by flow cytometry.

Conclusion and Future Directions

Acetylsalicylic acid's influence on the immune system is multifaceted, extending far beyond its classical role as a COX inhibitor. It acts as a potent immunomodulator by altering the balance of lipid mediators—suppressing pro-inflammatory prostaglandins while actively generating pro-resolving lipoxins. Furthermore, its COX-independent effects, such as the inhibition of the NF-κB pathway, allow it to directly regulate the function of key immune cells, notably promoting a tolerogenic state in dendritic cells and controlling neutrophil effector functions.

For drug development professionals, these mechanisms present opportunities for repurposing ASA or designing novel analogues. The ability to induce tolerogenic DCs suggests applications in autoimmune diseases and transplantation, while the generation of ATLs offers a therapeutic avenue for promoting the resolution of inflammation. Future research should focus on delineating the dose-dependent effects of ASA in specific disease contexts and further exploring its impact on B-cell function and humoral immunity. A deeper understanding of these complex interactions will be critical for harnessing the full therapeutic potential of this historic drug in modern immunology.

References

- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 2. ashpublications.org [ashpublications.org]

- 3. Regulation of Immune Responses by Prostaglandin [jstage.jst.go.jp]

- 4. academic.oup.com [academic.oup.com]

- 5. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiologically relevant aspirin concentrations trigger immunostimulatory cytokine production by human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiologically relevant aspirin concentrations trigger immunostimulatory cytokine production by human leukocytes | PLOS One [journals.plos.org]

- 8. Physiologically relevant aspirin concentrations trigger immunostimulatory cytokine production by human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aspirin - Wikipedia [en.wikipedia.org]

- 10. Lipoxins and aspirin-triggered 15-epi-lipoxins are the first lipid mediators of endogenous anti-inflammation and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lipoxins and aspirin-triggered lipoxins in resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cyclooxygenase-independent inhibition of dendritic cell maturation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of neutrophil extracellular trap formation by anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Aspirin and immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Aspirin inhibits in vitro maturation and in vivo immunostimulatory function of murine myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Aspirin and the induction of tolerance by dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Aspirin may do wonders by the induction of immunological self-tolerance against autoimmune atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aspirin modified dendritic cells are potent inducers of allo-specific regulatory T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Acetylsalicylic Acid Promotes Corneal Epithelium Migration by Regulating Neutrophil Extracellular Traps in Alkali Burn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ahajournals.org [ahajournals.org]

- 25. ahajournals.org [ahajournals.org]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Low-Dose Acetylsalicylic Acid Reduces T Cell Immune Activation: Potential Implications for HIV Prevention [frontiersin.org]

- 28. Inhibition of cyclooxygenase-2 impairs the expression of essential plasma cell transcription factors and human B-lymphocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the History and Discovery of Aspirin's Therapeutic Uses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical milestones and scientific discoveries that have established aspirin (B1665792) (acetylsalicylic acid) as one of the most significant therapeutic agents in modern medicine. From its origins in botanical remedies to the elucidation of its complex biochemical mechanisms, this document details the key experiments, presents quantitative data from pivotal clinical trials, and outlines the signaling pathways central to its analgesic, anti-inflammatory, antipyretic, and antiplatelet effects.

Early History and Synthesis

The therapeutic use of salicylates dates back over 3,500 years, with ancient Sumerian and Egyptian texts describing the use of willow bark for pain and fever relief.[1][2] In approximately 400 BCE, Hippocrates administered willow leaf tea to alleviate the pain of childbirth.[3] The modern scientific journey began in 1763 when Reverend Edward Stone reported to the Royal Society on the successful use of dried, powdered willow bark in treating fevers.[2][3][4]

Key milestones in the isolation and synthesis of aspirin include:

-

1828: Joseph Buchner, a German professor, isolated the active compound from willow, naming the bitter yellow crystals "salicin".[3]

-

1853: French chemist Charles Frédéric Gerhardt was the first to synthesize acetylsalicylic acid by treating sodium salicylate (B1505791) with acetyl chloride.[3]

-

1897: At the Bayer company in Germany, chemist Felix Hoffmann, possibly under the direction of Arthur Eichengrün, developed a commercially viable process to synthesize a pure and stable form of acetylsalicylic acid.[3][5] This process involved acetylating salicylic (B10762653) acid to reduce its gastrointestinal irritant properties.[3][6]

-

1899: Bayer registered the compound under the trademark "Aspirin".[3] The name was derived from 'A' for the acetyl group, 'spir' from the plant Spiraea ulmaria (meadowsweet), a source of salicin, and '-in', a common drug suffix at the time.[3]

Discovery of the Core Mechanism of Action

For decades, aspirin was used effectively as an analgesic, antipyretic, and anti-inflammatory agent without a clear understanding of its mechanism. The breakthrough came in 1971 from the work of British pharmacologist Sir John Vane, for which he was later awarded a Nobel Prize.[2][4][7] Vane discovered that aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) inhibit the activity of an enzyme he called prostaglandin (B15479496) synthetase, now known as cyclooxygenase (COX).[7]

This discovery provided a unifying explanation for aspirin's therapeutic effects and its side effects:

-

Therapeutic Effects: Prostaglandins (B1171923) are key mediators of inflammation, pain, and fever.[8] By blocking their synthesis, aspirin alleviates these symptoms.

-

Side Effects: The inhibition of prostaglandins that protect the stomach mucosa explained the gastric irritation associated with aspirin use.[4]

The Cyclooxygenase (COX) Signaling Pathway

Aspirin exerts its effects by irreversibly inhibiting COX enzymes. It acts as an acetylating agent, covalently attaching an acetyl group to a serine residue in the active site of the COX enzyme.[9][10] This "suicide inhibition" makes aspirin distinct from reversible inhibitors like ibuprofen.[10]

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that maintain physiological functions, such as protecting the gastric mucosa and mediating platelet aggregation.[8]

-

COX-2: An inducible enzyme, the expression of which is upregulated by inflammatory stimuli. Its products are major contributors to inflammation and pain.[11]

Aspirin irreversibly inhibits COX-1 and modifies the enzymatic activity of COX-2.[10] The acetylation of COX-1 at serine residue 530 (Ser530) blocks the binding of the substrate, arachidonic acid, thereby preventing its conversion to prostaglandin H2 (PGH2), the precursor to various prostanoids including thromboxane (B8750289) A2.[1][12][13] In contrast, aspirin's acetylation of COX-2 allows the enzyme to produce anti-inflammatory mediators like 15-epi-lipoxins.[9]

Discovery of Antiplatelet Effects and Cardiovascular Benefits

The recognition of aspirin's antithrombotic properties marked a paradigm shift in cardiovascular medicine. In the 1950s, Dr. Lawrence Craven, a general practitioner, anecdotally observed that patients taking aspirin had fewer heart attacks.[14] However, rigorous scientific validation came later.

The core mechanism is the irreversible inhibition of COX-1 within platelets.[12] Platelets, being anucleated, cannot synthesize new COX-1 enzyme. Thus, a single dose of aspirin inhibits thromboxane A2 (TXA2) production for the entire 8-9 day lifespan of the platelet.[10][12] This reduction in TXA2, a potent promoter of platelet aggregation, underlies aspirin's antithrombotic effect.[1]

Quantitative Data from Pivotal Cardiovascular Prevention Trials

Numerous large-scale clinical trials have investigated the efficacy of low-dose aspirin for the prevention of cardiovascular disease (CVD). The results have established its role in secondary prevention and informed guidelines for primary prevention.

| Table 1: Key Primary Prevention Trials of Aspirin in Cardiovascular Disease | | :--- | :--- | :--- | :--- | :--- | | Trial Name | Participants | Aspirin Regimen | Key Finding | Metric (95% CI) | | Physicians' Health Study (PHS) [15][16][17] | 22,071 male physicians | 325 mg every other day | 44% reduction in risk of first myocardial infarction (MI). | RR: 0.56 (0.45 to 0.70) | | | | | No significant reduction in cardiovascular mortality. | RR: 0.96 (0.60 to 1.54) | | Women's Health Study (WHS) [3][18] | 39,876 female health professionals (≥45 yrs) | 100 mg every other day | 17% reduction in risk of stroke. | RR: 0.83 (0.69 to 0.99) | | | | | 24% reduction in risk of ischemic stroke. | RR: 0.76 (0.63 to 0.93) | | | | | No significant effect on risk of MI. | RR: 1.02 (0.84 to 1.25) | | Meta-analysis (Zheng SL, et al., 2019) [19] | 164,225 individuals (13 trials) | Various low doses | Reduction in composite cardiovascular events. | HR: 0.89 (0.84 to 0.95) | | | | | Increased risk of major bleeding. | HR: 1.43 (1.30 to 1.56) |

Emerging Therapeutic Uses: Cancer Prevention

More recently, research has focused on aspirin's potential as a chemopreventive agent, particularly for colorectal cancer.[2] The mechanisms are thought to be multifactorial, involving both COX-dependent and COX-independent pathways. Inhibition of COX-2, which is often overexpressed in tumors, is a key proposed mechanism.[8]

Quantitative Data on Aspirin for Cancer Prevention and Survival

Observational studies and meta-analyses of randomized controlled trials (RCTs) have provided evidence for aspirin's role in reducing cancer incidence and mortality, although its use for primary prevention remains a subject of active research and risk-benefit assessment.

| Table 2: Summary of Aspirin's Effect on Cancer Outcomes | | :--- | :--- | :--- | :--- | :--- | | Study Type / Name | Participants / Studies | Aspirin Use | Key Finding | Metric (95% CI) | | Meta-analysis (Algra & Rothwell, 2012) [20] | 51 RCTs (77,000 participants) | Daily aspirin (≥5 years) | ~15% relative reduction in cancer deaths. | - | | | | | Reduced incidence of cancer. | HR: 0.81 (0.70 to 0.93) | | Meta-analysis (Bosetti C, et al., 2020) [8] | 88 cohort studies | Regular use | Reduced risk of colorectal cancer (CRC). | RR: 0.85 (0.78-0.92) | | | | Regular use | Reduced risk of gastric cancer. | RR: 0.67 (0.52-0.87) | | Meta-analysis (Elwood PC, et al., 2021) [21] | 118 observational studies | Post-diagnosis use | ~20% reduction in cancer deaths. | HR: 0.79 (0.73-0.84) | | Meta-analysis (Li, et al., 2022) [22] | 29 RCTs (200,679 participants) | Long-term use | No significant reduction in total cancer incidence. | RR: 1.01 (0.97 to 1.04) | | | | Long-term use | 44% increase in risk of major bleeding. | RR: 1.44 (1.32 to 1.57) |

Key Experimental Protocols

The elucidation of aspirin's mechanisms has relied on a variety of robust in vitro and in vivo assays. The following sections detail the methodologies for key experiments.